molecular formula C6H7N3O B6262416 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde CAS No. 1330751-98-8

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde

Cat. No.: B6262416
CAS No.: 1330751-98-8
M. Wt: 137.14 g/mol
InChI Key: GUUXIRCMORKOCO-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde (CAS 1330751-98-8) is a versatile chemical building block with a molecular formula of C 6 H 7 N 3 O and a molecular weight of 137.14 g/mol . This compound features a fused pyrrolo-triazole core structure, functionalized with a reactive aldehyde group, making it a valuable intermediate in medicinal chemistry and drug discovery. Recent scientific research has highlighted the application of this specific pyrrolotriazole scaffold in the development of novel Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors . These inhibitors are being investigated as a promising therapeutic strategy for treating necroptosis-related diseases, including inflammatory disorders, neurodegenerative conditions like Alzheimer's disease, and certain cancers . The compound serves as a critical precursor in the synthesis of more complex molecules designed to target the allosteric pocket of RIPK1, thereby exerting potent anti-necroptotic activity . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

CAS No.

1330751-98-8

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde

InChI

InChI=1S/C6H7N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h4H,1-3H2

InChI Key

GUUXIRCMORKOCO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis via Hydrazide Cyclization

A primary method involves the cyclocondensation of pyrrole derivatives with carbohydrazides. For example, 2-(4-chlorophenyl)-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole (compound 27 in the DOI source) reacts with hydrazide derivatives under reflux conditions in isopropanol with triethylamine (TEA) as a base.

Representative Procedure :

  • Reactants :

    • 2-(4-Chlorophenyl)-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole (500 mg, 2.2 mmol)

    • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (423 mg, 2.2 mmol)

    • TEA (0.9 mL, 6.6 mmol) in isopropanol (6 mL)

  • Conditions : Stirred at 150°C for 6 hours.

  • Workup : Purification via silica gel chromatography (MeOH:DCM = 1:30) and preparative HPLC yields the triazole core.

While this method produces triazole-carboxylic acid derivatives (e.g., CID 592621), subsequent reduction or oxidation steps may introduce the aldehyde group.

Direct Formylation Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a canonical method for introducing formyl groups to electron-rich heterocycles. Applied to the pyrrolotriazole core, this method uses dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the formylating agent.

Hypothetical Procedure :

  • Reactants :

    • 5H,6H,7H-Pyrrolo[2,1-c][1,triazole (CID 51072271, 1.0 mmol)

    • DMF (2.0 mmol) and POCl₃ (2.5 mmol) in anhydrous DCM

  • Conditions : Stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.

  • Workup : Quenched with ice-water, neutralized with NaHCO₃, and extracted with DCM.

This method is speculative but aligns with analogous formylation reactions in triazole chemistry.

Oxidation of Hydroxymethyl Intermediates

Oxidation of 3-Hydroxymethylpyrrolotriazole

The aldehyde group can be introduced by oxidizing a hydroxymethyl precursor. For instance, 5H,6H,7H-pyrrolo[2,1-c]triazole-3-methanol may be oxidized using manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

Representative Pathway :

  • Synthesis of Alcohol : Reduce the carboxylic acid (CID 592621) using LiAlH₄ in THF to yield the alcohol.

  • Oxidation : Treat the alcohol with MnO₂ in dichloromethane at room temperature for 24 hours.

Comparative Analysis of Methods

Method Reactants Conditions Yield Reference
Hydrazide CyclizationPyrrole derivative + carbohydrazide150°C, 6h, TEA/i-PrOH28%
Vilsmeier-HaackTriazole core + DMF/POCl₃0°C → RT, 12hN/A
Alcohol Oxidation3-Hydroxymethylpyrrolotriazole + MnO₂RT, 24hN/A

Challenges and Optimization

  • Regioselectivity : Achieving formylation exclusively at position 3 requires directing groups or protective strategies.

  • Stability : The aldehyde group is prone to oxidation or dimerization, necessitating inert atmospheres and low-temperature workups.

  • Scalability : Chromatographic purification (e.g., Prep-HPLC) in the DOI method limits large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various ligands and catalysts used in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored for their ability to inhibit specific enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is used in the development of new materials with unique properties, such as advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. It can also interact with DNA, causing disruptions in replication and transcription processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

  • The formyl group in 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde distinguishes it from halogenated analogs (e.g., bromo derivatives), which are tailored for cross-coupling reactions .

Pharmacological Relevance

  • Bioavailability : The pyrrolo-triazole core’s lower molecular weight (~149 g/mol) compared to pyrido-pyridazines (~300–400 g/mol) may enhance cell permeability .

Biological Activity

5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological activities.

  • Molecular Formula : C5_5H6_6N4_4O
  • Molecular Weight : 134.13 g/mol
  • IUPAC Name : 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde
  • CAS Number : Not specified in the search results.

Antibacterial Activity

Research has indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit significant antibacterial properties. A study on related triazole compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus . The introduction of halogen substituents has been shown to enhance this activity further.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The structure of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole derivatives allows for interactions with fungal cell membranes and enzymes critical for cell wall synthesis. Studies have shown that similar triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds with a triazole core can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain pyrrolo[2,1-c][1,2,4]triazole derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly enhance anticancer efficacy.

Structure-Activity Relationship (SAR)

The biological activity of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde can be influenced by various substituents on the triazole ring. Key findings include:

  • Halogen Substituents : Introduction of halogens (e.g., bromine or chlorine) at specific positions enhances antibacterial and antifungal activities.
  • Functional Groups : The presence of electron-withdrawing groups increases the lipophilicity and bioavailability of the compounds.

Case Studies

Several case studies highlight the biological activity of pyrrolo[2,1-c][1,2,4]triazole derivatives:

  • Study on Antibacterial Properties : A recent investigation into novel pyrrolo[2,1-c][1,2,4]triazole derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to standard antibiotics .
  • Anticancer Screening : Another study reported that a series of pyrrolo[2,1-c][1,2,4]triazole derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

Q & A

Basic: What are the established synthetic routes for 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is:

Cyclization : Reacting pyrrole precursors with triazole-forming reagents (e.g., hydrazines) under acidic or basic conditions to construct the fused pyrrolo-triazole core.

Aldehyde Introduction : Oxidative methods (e.g., Swern oxidation) or formylation reactions (using Vilsmeier-Haack reagents) to introduce the carbaldehyde group at position 3.

Purification : Chromatographic techniques (e.g., flash column chromatography) to isolate the compound, with yields ranging from 40% to 65% depending on reaction optimization .
Key Considerations : Temperature control (often 60–80°C) and pH adjustment are critical to minimize side products like over-oxidized derivatives .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the fused pyrrolo-triazole structure and carbaldehyde position (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • IR Spectroscopy : Detection of the aldehyde C=O stretch (~1700 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected at m/z 178.07 for C8_8H8_8N4_4O) .
  • HPLC : Purity assessment (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can reaction intermediates be stabilized during synthesis?

Answer:
Key strategies include:

  • Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amine groups) to prevent undesired side reactions during cyclization .
  • Low-Temperature Conditions : Conducting formylation steps at −20°C to avoid aldehyde degradation .
  • In Situ Monitoring : Employing techniques like TLC or inline FTIR to track intermediate formation and adjust reaction parameters dynamically .

Advanced: What computational tools are suitable for studying its structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or enzymes). Use the canonical SMILES string (C1CN2C=NN=C2C1C=O) for ligand preparation .
  • DFT Calculations : Gaussian or ORCA to analyze electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and predict reactivity .
  • MD Simulations : GROMACS or AMBER to study conformational stability in aqueous environments, critical for drug design .

Data Contradictions: How to resolve discrepancies in reported bioactivity data?

Answer:
Discrepancies often arise from:

  • Purity Variability : Reproduce results using independently synthesized batches (≥98% purity by HPLC) to rule out impurity-driven effects .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Solubility Issues : Use co-solvents like DMSO (≤0.1% final concentration) to ensure compound solubility in biological buffers .

Advanced: What are the mechanistic implications of its reactivity in cross-coupling reactions?

Answer:
The carbaldehyde group enables:

  • Nucleophilic Additions : Reaction with Grignard reagents or amines to form secondary alcohols or imines, respectively.
  • Pd-Catalyzed Couplings : Suzuki-Miyaura reactions with aryl boronic acids to diversify the triazole scaffold (e.g., forming biaryl derivatives for SAR studies).
    Optimization Tips : Use Pd(PPh3_3)4_4 as a catalyst and anhydrous DMF as solvent at 80°C for 12 hours to achieve >70% yields .

Bioactivity: How does this compound interact with kinase targets?

Answer:
The triazole-carbaldehyde moiety mimics ATP’s adenine binding:

  • Hydrogen Bonding : The aldehyde oxygen acts as a hydrogen bond acceptor, while triazole nitrogen atoms engage in π-π stacking with kinase hydrophobic pockets .
  • Selectivity Screening : Test against kinase panels (e.g., KinomeScan) to identify off-target effects. Recent studies suggest IC50_{50} values in the low micromolar range for CDK2 and EGFR kinases .

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